REACTION_CXSMILES
|
[SH:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.Cl.[CH:10](N(C(C)C)CC)(C)C.COC(OC)N(C)C>C1(C)C=CC=CC=1>[CH3:10][S:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1 |f:0.1|
|
Name
|
2-mercapto-4-methylpyrimidine·HCl
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
SC1=NC=CC(=N1)C.Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated in vacuo to an oil
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ether (400 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil which
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=CC(=N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |